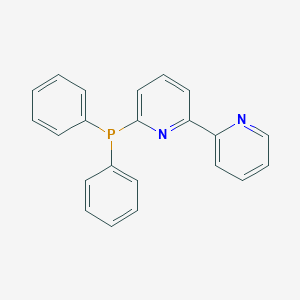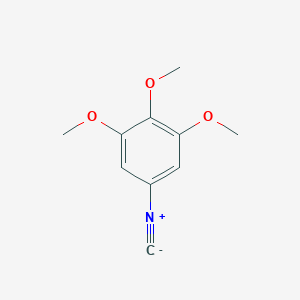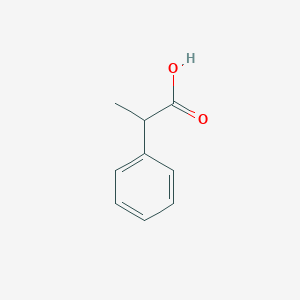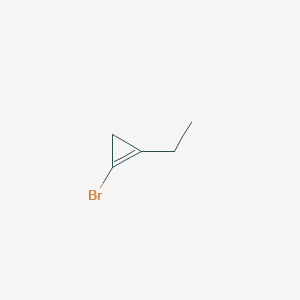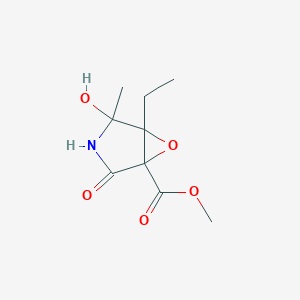![molecular formula C17H12BrCl2NO2 B117330 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one CAS No. 144294-78-0](/img/structure/B117330.png)
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a chlorinated indole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to generate reactive oxygen species, which may contribute to its photodynamic therapy activity.
Biochemical and Physiological Effects:
Studies have shown that 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one exhibits potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. Additionally, the compound has been investigated for its potential as a photosensitizer for photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to explore the potential of the compound as a photosensitizer for photodynamic therapy. Additionally, the compound could be further studied for its potential as an antibacterial and antifungal agent. Finally, the compound could be modified to reduce its toxicity and improve its efficacy.
Métodos De Síntesis
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one can be synthesized using various methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, 1-acetylindole is reacted with 4-bromobenzyl chloride and aluminum chloride in dichloromethane to obtain the desired compound. Another method involves the reaction of 1-acetylindole with 4-bromobenzyl chloride and phosphorus oxychloride in refluxing toluene.
Aplicaciones Científicas De Investigación
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one has been studied for its potential applications in the field of medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, the compound has been investigated for its antibacterial and antifungal activities.
Propiedades
Número CAS |
144294-78-0 |
|---|---|
Nombre del producto |
1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
Fórmula molecular |
C17H12BrCl2NO2 |
Peso molecular |
413.1 g/mol |
Nombre IUPAC |
1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one |
InChI |
InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3 |
Clave InChI |
QWOXXKDLLSQDPC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl |
Sinónimos |
3H-Indol-3-one, 1-acetyl-2-[(4-bromophenyl)chloromethyl]-2-chloro-1,2-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





